molecular formula C17H15ClN2O2 B14969051 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

Cat. No.: B14969051
M. Wt: 314.8 g/mol
InChI Key: QSNISCADEPYPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a chemical compound that belongs to the class of carbazoles It is characterized by the presence of a chloro-substituted tetrahydrocarbazole moiety linked to a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves the following steps:

    Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole is then subjected to amination to introduce the amino group at the desired position.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the aminated intermediate with furan-2-carboxylic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: The chloro group in the carbazole moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted carbazole derivatives.

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer and neurodegenerative diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the enzyme sirtuin 1 (SIRT1), which plays a crucial role in cellular regulation and aging . By inhibiting SIRT1, the compound can modulate various cellular pathways, including those involved in apoptosis and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Shares a similar core structure but lacks the furan-2-carboxamide group.

    1,2,3,4-tetrahydrocarbazole: A simpler analog without the chloro and furan-2-carboxamide substituents.

Uniqueness

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is unique due to the presence of both the chloro-substituted tetrahydrocarbazole and the furan-2-carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15ClN2O2/c18-10-6-7-13-12(9-10)11-3-1-4-14(16(11)19-13)20-17(21)15-5-2-8-22-15/h2,5-9,14,19H,1,3-4H2,(H,20,21)

InChI Key

QSNISCADEPYPQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.